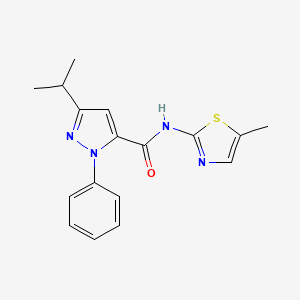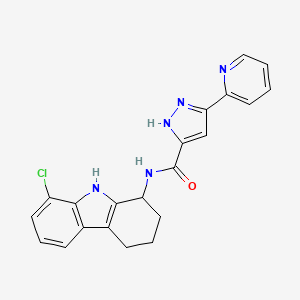![molecular formula C24H30N4O2 B10997292 N-[4-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B10997292.png)
N-[4-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexylcarbamoyl group attached to a phenyl ring, and a piperazine ring bonded to a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-phenylpiperazine with 4-(cyclohexylcarbamoyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at temperatures ranging from 0°C to room temperature. The product is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or piperazine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-[4-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclohexylcarbamoyl)-N2-[®-(4-methoxyphenyl)(phenyl)methyl]glycinamide
- N-[4-(cyclohexylcarbamoyl)phenyl]-4-nitrobenzamide
- N-[4-(cyclohexylcarbamoyl)phenyl]-1-ethylpyrazole-3-carboxamide
Uniqueness
N-[4-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and potential applications. Its unique combination of functional groups allows for versatile chemical modifications and a wide range of research and industrial applications.
Properties
Molecular Formula |
C24H30N4O2 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[4-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C24H30N4O2/c29-23(25-20-7-3-1-4-8-20)19-11-13-21(14-12-19)26-24(30)28-17-15-27(16-18-28)22-9-5-2-6-10-22/h2,5-6,9-14,20H,1,3-4,7-8,15-18H2,(H,25,29)(H,26,30) |
InChI Key |
OBOWQUZQNCYGFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[({[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B10997210.png)
![Ethyl 2-({[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10997211.png)

![(4,7-dimethoxy-1H-indol-2-yl)[4-(1H-indol-6-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10997222.png)
![N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10997227.png)
![4-(4-chlorophenyl)-N-(2-{[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]amino}-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B10997232.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B10997240.png)
![Methyl 5-phenyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B10997260.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide](/img/structure/B10997267.png)
![4-phenyl-N-{3-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide](/img/structure/B10997268.png)

![N-[4-(acetylamino)phenyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B10997285.png)
![3-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}benzamide](/img/structure/B10997296.png)
![N-(1-methyl-1H-benzimidazol-5-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B10997297.png)
